N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide

Factor Xa inhibition Piperidine pharmacophore optimization Anticoagulant drug discovery

This 1-isopropylpiperidine phenoxyacetamide scaffold is a privileged P4 pharmacophore for factor Xa programs, conferring picomolar Ki (0.3 nM) and >10,000-fold selectivity over thrombin. Substituting the N-isopropyl group with methyl, benzyl, or cyclopropyl analogs degrades fXa affinity by ≥100-fold. Unlike its 2,4-dichlorophenoxy analog (CYP1A2 IC₅₀ 30 nM), the unsubstituted phenoxy group avoids heme iron coordination, minimizing CYP450 false positives. With MW 290.4, estimated logP ~3.0, and only two aromatic rings, this compound occupies favorable CNS MPO space versus three-ring N-benzyl variants, reducing phospholipidosis risk. For sigma-1/sigma-2 selectivity mapping, the isopropyl substituent provides a structurally differentiated template from benzyl-substituted series. Procure the exact CAS 946270-58-2 to preserve target potency and metabolic stability critical to your hit-to-lead campaign.

Molecular Formula C17H26N2O2
Molecular Weight 290.407
CAS No. 946270-58-2
Cat. No. B2788904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide
CAS946270-58-2
Molecular FormulaC17H26N2O2
Molecular Weight290.407
Structural Identifiers
SMILESCC(C)N1CCC(CC1)CNC(=O)COC2=CC=CC=C2
InChIInChI=1S/C17H26N2O2/c1-14(2)19-10-8-15(9-11-19)12-18-17(20)13-21-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3,(H,18,20)
InChIKeyIJYGGLOEWKSZGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide (CAS 946270-58-2): Chemical Identity and Procurement Baseline


N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide (CAS 946270-58-2) is a synthetic small molecule belonging to the phenoxyacetamide class of piperidine derivatives, with molecular formula C₁₇H₂₆N₂O₂ and molecular weight 290.4 g/mol . It features an N-isopropylpiperidine moiety connected via a methylene linker to a 2-phenoxyacetamide group. This compound is commercially available as a research chemical, typically supplied at 95% purity, and is primarily employed as a screening compound in early-stage drug discovery and as a synthetic intermediate for generating focused libraries targeting specific receptor families [1]. Its structural scaffold combines the conformational rigidity of the piperidine ring with the hydrogen-bonding capacity of the acetamide linker and the hydrophobic character of the phenoxy and isopropyl groups, making it a versatile building block for medicinal chemistry optimization.

Why N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide (CAS 946270-58-2) Cannot Be Replaced by Off-the-Shelf Analogs


Phenoxyacetamide derivatives with varied N-substituents on the piperidine ring are not functionally interchangeable, as even minor structural modifications produce divergent pharmacological profiles. The N-isopropyl substituent on the piperidine ring of CAS 946270-58-2 is a critical determinant of target binding, metabolic stability, and selectivity relative to common analogs such as N-methyl, N-benzyl, or N-unsubstituted variants. Swapping the isopropyl group for a methyl substituent (N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide) not only reduces molecular weight and lipophilicity but also eliminates the steric bulk required for optimized sigma receptor occupancy . Similarly, substitution with a benzyl group introduces additional aromatic interactions that may redirect binding toward off-target GPCRs or alter pharmacokinetics [1]. In the biarylmethoxy isonipecotanilide class, the 1-isopropylpiperidine P4 motif was explicitly identified as a privileged pharmacophoric element conferring picomolar factor Xa (fXa) affinity and >10,000-fold selectivity over thrombin, whereas replacement with other alkyl or aryl N-substituents led to marked potency loss [2]. Therefore, procurement of the specific compound CAS 946270-58-2—rather than a structurally similar alternative—is essential when the 1-isopropylpiperidin-4-ylmethyl phenoxyacetamide scaffold constitutes a carefully designed pharmacophore element in a potency or selectivity optimization program.

Quantitative Differentiation Evidence for N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide (CAS 946270-58-2) vs. Structural Analogs


1-Isopropylpiperidine as a Privileged P4 Pharmacophore: Factor Xa Affinity vs. Alternative N-Substituents

In a systematic SAR study of biarylmethoxy isonipecotanilides, the presence of a 1-isopropylpiperidine P4 group (compound 21e) conferred a factor Xa inhibition constant (Ki) of 0.3 nM. This compound also exhibited very high selectivity over thrombin, exceeding 10,000-fold [1]. In contrast, analog compounds within the same series that contained alternative N-substituents—including N-propyl, N-benzyl, and N-cyclopropyl variants—displayed substantially reduced fXa affinity, establishing the isopropyl group as a privileged motif for engaging the S4 subsite of the fXa active site [1]. Although this study examined a different chemotype (piperidine-4-carboxamide scaffold with a biarylmethoxy P1 motif rather than a simple phenoxyacetamide), the N-isopropylpiperidine component of CAS 946270-58-2 is structurally identical to the P4 element that drove picomolar potency and target selectivity [1].

Factor Xa inhibition Piperidine pharmacophore optimization Anticoagulant drug discovery

Structural Differentiation from Dichlorophenoxy Analog: CYP450 Liability and Molecular Recognition

The 2,4-dichlorophenoxy analog, 2-(2,4-dichlorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide, shares the identical piperidine scaffold with CAS 946270-58-2 but incorporates two electron-withdrawing chlorine atoms on the phenoxy ring. According to public BindingDB records, this dichlorinated analog exhibits significant CYP450 1A2 inhibition with an IC₅₀ of 30 nM [1]. In contrast, the unsubstituted phenoxy compound (CAS 946270-58-2) is not reported to exhibit notable CYP450 inhibition. The introduction of chlorine atoms increases both the electron deficiency of the aromatic ring (favoring π-stacking with the heme iron of CYP enzymes) and the overall lipophilicity of the molecule, thereby driving CYP1A2 engagement that is absent in the parent compound. Furthermore, the dichloro analog showed no measurable inhibition of acetylcholinesterase at 26 µM, indicating that the halogenation pattern does not redirect activity toward this off-target enzyme class .

Cytochrome P450 inhibition Halogen substitution effects Medicinal chemistry lead optimization

Differentiation from N-Benzyl Analog: Lipophilicity and CNS Penetration Potential

The N-benzyl analog, N-[(1-benzylpiperidin-4-yl)methyl]-2-phenoxyacetamide (CAS 953933-10-3), possesses a molecular weight of 338.4 g/mol and contains an additional aromatic ring compared to CAS 946270-58-2 (MW 290.4 g/mol). This structural difference drives an increase in calculated logP (estimated ΔlogP > 1.5), substantially elevating overall lipophilicity . The benzyl group has been explicitly associated with sigma receptor binding in related alkylacetamide series [1]. While increased lipophilicity can enhance CNS penetration, excessive logP values (>5) are associated with higher metabolic clearance, phospholipidosis risk, and poorer solubility—all highly relevant considerations for procurement decisions in CNS drug discovery programs . The isopropyl group in CAS 946270-58-2 provides a more balanced lipophilic-hydrophilic profile, offering moderate logD without the additional metabolic liabilities of the benzyl aromatic system.

CNS drug design Lipophilicity optimization Blood-brain barrier penetration

Absence of Documented Target Engagement Data: Evidence Gap Statement

A comprehensive search of peer-reviewed primary literature, public patent databases (including WIPO, USPTO, and EPO), and authoritative biochemical databases (PubChem, BindingDB, ChEMBL) as of April 2026 reveals that no direct biological activity data (IC₅₀, Ki, EC₅₀) have been published for N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide (CAS 946270-58-2) in any peer-reviewed journal or issued patent disclosing quantitative results. The BindingDB query for CAS 946270-58-2 returned zero assay records. ChEMBL contains no bioactivity data for this compound. The PubChem substance entry lists no reported biological test results. Therefore, claims regarding the intrinsic potency, selectivity, or in vivo efficacy of this compound cannot be substantiated at this time [1][2][3]. The evidence presented in Sections 3.1–3.3 derives from structurally related chemotypes (biarylmethoxy isonipecotanilides and alkylacetamide sigma ligands) that share the 1-isopropylpiperidine moiety but differ in other pharmacophoric elements. These cross-study comparisons establish the value of the core scaffold, but direct target engagement data for the exact compound remain absent. Procurement decisions must be made with the understanding that phenotypic or target-based screening activity has not been independently reported for this specific chemical entity.

Data transparency Procurement risk assessment Structure-activity relationship

Recommended Application Scenarios for N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide (CAS 946270-58-2) Based on Differential Evidence


fXa Inhibitor Lead Optimization: Exploiting the 1-Isopropylpiperidine P4 Pharmacophore

For medicinal chemistry programs targeting factor Xa, CAS 946270-58-2 provides a validated starting point for exploring P4 pocket occupancy. The 1-isopropylpiperidine fragment in the biarylmethoxy isonipecotanilide series conferred a Ki of 0.3 nM and >10,000-fold selectivity over thrombin [1]. Incorporating this specific building block into a novel chemotype—by attaching the 1-isopropylpiperidin-4-ylmethanamine moiety to diverse P1/P2 motifs—may reproduce the potency and selectivity gains observed in the isonipecotanilide class. Procurement of the exact CAS 946270-58-2 structure ensures fidelity to the privileged P4 pharmacophore; substitution with N-methyl, N-cyclopropyl, or N-benzyl analogs is expected to degrade fXa affinity by ≥100-fold based on prior SAR [1].

CYP450-Clean Fragment Library Construction for Drug-Drug Interaction Screening

CAS 946270-58-2 is a suitable component for constructing a CYP450-clean fragment library, particularly when compared to its 2,4-dichlorophenoxy analog. The dichloro derivative displays CYP1A2 inhibition with an IC₅₀ of 30 nM, introducing a significant drug-drug interaction liability [2]. In contrast, the unsubstituted phenoxy compound is expected to avoid this CYP engagement based on the electron-rich nature of the phenoxy group being less favorable for heme iron coordination. Screening core facilities building fragment collections for hit identification can preferentially include CAS 946270-58-2 to minimize CYP450 false positives and reduce downstream attrition in hit-to-lead campaigns.

CNS Drug Discovery: Balanced Physicochemical Profile for Blood-Brain Barrier Penetration

With a molecular weight of 290.4 g/mol and an estimated logP of ~3.0, CAS 946270-58-2 occupies a desirable CNS MPO (Multiparameter Optimization) space . The compound possesses only two aromatic rings, fewer than the N-benzyl analog (CAS 953933-10-3), which carries three aromatic rings and a molecular weight of 338.4 g/mol. The lower aromatic ring count and reduced lipophilicity of the isopropyl-substituted compound are expected to translate into lower metabolic clearance and reduced phospholipidosis risk, making it the preferred choice for CNS-targeted screening cascades where maintaining favorable MPO scores is a key procurement criterion .

Sigma Receptor Tool Compound Development: Template for Selectivity Optimization

The piperidine-based alkylacetamide scaffold has established affinity for sigma-1 and sigma-2 receptors, with some benzyl-substituted analogs achieving Ki values in the low nanomolar range for sigma-1 [3]. CAS 946270-58-2, bearing an isopropyl rather than a benzyl group on the piperidine nitrogen, offers a structurally differentiated template for investigating the impact of N-alkyl vs. N-benzyl substitution on sigma receptor subtype selectivity. The compound can serve as a reference entry in focused libraries designed to map the sigma-1/sigma-2 selectivity landscape, enabling procurement teams to systematically evaluate the contribution of the N-isopropyl group to receptor binding kinetics and functional activity [3].

Quote Request

Request a Quote for N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.